2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
The compound is a derivative of purine, a heterocyclic aromatic organic compound, which is a kind of nitrogen-containing base. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the purine core and various substituents. The purine core itself is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine core and the various substituents. The electron-rich nitrogen atoms in the purine core could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the purine core and the various substituents. For example, the presence of the polar acetamide group could influence the compound’s solubility in water .Scientific Research Applications
Initial Metabolism of Acetochlor in Tolerant and Susceptible Seedlings
Acetochlor's metabolism in plants indicates selective phytotoxicity due to detoxification, suggesting that similar compounds could be explored for herbicidal properties or mechanisms of plant tolerance and susceptibility to chemicals (Breaux, 1987).
Synthesis and Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of purin derivatives highlight the potential for compounds like "2-((7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide" in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
PET Tracers for Imaging of Translocator Protein
Research into PET tracers for imaging translocator protein in the brain demonstrates the potential for complex purin derivatives in neuroimaging and the study of neurological diseases (Yui et al., 2010).
Future Directions
Mechanism of Action
Mode of Action
It contains an imidazole ring, which is known to interact with various biological targets and exhibit a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Compounds containing imidazole rings are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c1-3-21-5-4-17-8-9(14-12(17)22-6-7(13)18)16(2)11(20)15-10(8)19/h3-6H2,1-2H3,(H2,13,18)(H,15,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWDPLHQCCTPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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